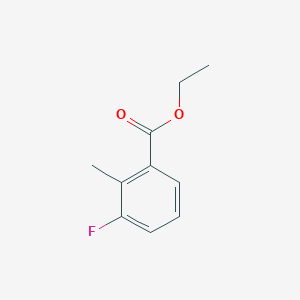

Ethyl 3-fluoro-2-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-fluoro-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBRUQHZUVUAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562366 | |

| Record name | Ethyl 3-fluoro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114312-57-1 | |

| Record name | Ethyl 3-fluoro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-fluoro-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 3-fluoro-2-methylbenzoate, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. This document details the prevalent synthetic methodology, experimental protocols, and the characterization of the final product.

Introduction

This compound is an aromatic ester that incorporates a fluorine atom and a methyl group on the benzene ring. This substitution pattern makes it a key building block in medicinal chemistry, as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Its synthesis is therefore of significant interest to researchers in the field of drug discovery and development. The most common and direct route to this compound is the Fischer esterification of 3-fluoro-2-methylbenzoic acid with ethanol.

Synthesis Pathway: Fischer Esterification

The primary method for the preparation of this compound is the Fischer esterification of 3-fluoro-2-methylbenzoic acid. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. In this specific synthesis, 3-fluoro-2-methylbenzoic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄), to drive the equilibrium towards the formation of the ester and water.

The general reaction scheme is presented below:

Ethyl 3-fluoro-2-methylbenzoate CAS number 114312-57-1

An In-depth Technical Guide to Ethyl 3-fluoro-2-methylbenzoate (CAS 114312-57-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS number 114312-57-1, is a fluorinated aromatic ester that serves as a key building block in modern synthetic organic chemistry. Its structural features—a fluorine atom at the meta-position and a methyl group at the ortho-position relative to the ethyl ester—make it a valuable intermediate in the development of complex molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a target molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1][2] This whitepaper provides a comprehensive overview of the physicochemical properties, synthesis, applications, and safety protocols associated with this compound.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized below. While specific experimental spectroscopic data is not widely published, typical analytical characterization methods would include ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 114312-57-1 | [3] |

| Molecular Formula | C₁₀H₁₁FO₂ | [3] |

| Molecular Weight | 182.19 g/mol | [3] |

| Physical Form | Colorless to Pale-yellow to Yellow-brown Liquid | [3] |

| Purity | ≥98% | |

| Boiling Point | 230.7 ± 28.0 °C at 760 Torr (Predicted) | [3] |

| Density | 1.108 ± 0.06 g/cm³ at 20 °C (Predicted) | [3] |

| Refractive Index | 1.489 | [3] |

| Flash Point | 90.8 °C | |

| Storage | Sealed in a dry environment at room temperature. | [3] |

Synthesis and Experimental Protocols

This compound is typically synthesized via the Fischer esterification of its corresponding carboxylic acid, 3-fluoro-2-methylbenzoic acid, with ethanol. This acid-catalyzed reaction is a standard and efficient method for ester formation.

General Synthesis Workflow

The logical flow for the synthesis and purification of this compound is outlined below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Fischer Esterification

The following is a representative protocol for the synthesis of this compound based on standard Fischer esterification procedures for similar aromatic esters.[4][5]

Materials:

-

3-fluoro-2-methylbenzoic acid

-

Anhydrous Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-2-methylbenzoic acid (1.0 eq).

-

Add anhydrous ethanol (10-20 eq, serving as both reactant and solvent).

-

Stir the mixture until the acid dissolves completely.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) dropwise to the stirring solution.

-

Esterification: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Repeat until CO₂ evolution ceases.

-

Wash the organic layer with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude ester by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure this compound.[5]

-

Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.

Applications in Research and Drug Development

This compound is a valuable intermediate, primarily utilized in medicinal chemistry and agrochemical research.[6] Its structure allows for selective functionalization, making it a key component in synthesizing biologically active molecules.

-

Pharmaceutical Synthesis: It serves as a precursor for developing novel therapeutic agents, particularly in the areas of anti-inflammatory drugs and compounds targeting the central nervous system.[6] The fluorinated phenyl motif is a common feature in many modern pharmaceuticals.

-

Medicinal Chemistry: The strategic incorporation of fluorine can enhance a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism. It can also modulate the pKa of nearby functional groups and improve binding affinity to target proteins.[1]

-

Agrochemical Research: The compound is also used in the development of new plant protection agents, where fluorinated compounds often exhibit desirable properties.[6]

Caption: Logical relationships in the application of this compound.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Users should consult the full Safety Data Sheet (SDS) before use.

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Statement | Source(s) |

| Pictogram | GHS07 | Exclamation Mark | [3] |

| Signal Word | Warning | [3] | |

| Hazard Statements | H302 | Harmful if swallowed. | [3] |

| H315 | Causes skin irritation. | ||

| H319 | Causes serious eye irritation. | ||

| H335 | May cause respiratory irritation. | [3] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [3] |

| P264 | Wash skin thoroughly after handling. | [7] | |

| P270 | Do not eat, drink or smoke when using this product. | [7] | |

| P280 | Wear protective gloves/eye protection/face protection. | [7] | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [7] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [8] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]

-

Skin Contact: Take off contaminated clothing immediately. Rinse skin with plenty of water.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[7]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a physician or poison control center.[7]

Handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. Buy Ethyl 2,4,5-trifluoro-3-methylbenzoate | 174637-91-3 [smolecule.com]

- 5. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 6. This compound [myskinrecipes.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Ethyl 3-methylbenzoate - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to Ethyl 3-fluoro-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 3-fluoro-2-methylbenzoate, a fluorinated aromatic ester of interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, making this compound a valuable building block for novel therapeutics.[1]

Core Chemical Properties

This compound is a colorless to pale-yellow liquid at room temperature.[2] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁FO₂ | [2] |

| Molecular Weight | 182.19 g/mol | [2] |

| CAS Number | 114312-57-1 | [2][3] |

| Physical State | Liquid | [2] |

| Boiling Point (Predicted) | 230.7 ± 28.0 °C at 760 Torr | [2] |

| Density (Predicted) | 1.108 ± 0.06 g/cm³ at 20 °C | [2] |

| Refractive Index | 1.489 | [2] |

Synthesis and Purification

The primary synthetic route to this compound is the Fischer esterification of 3-fluoro-2-methylbenzoic acid with ethanol in the presence of an acid catalyst. This reversible reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.[4][5]

Experimental Protocol: Fischer Esterification

The following is a generalized procedure for the synthesis of this compound based on standard Fischer esterification protocols.

Materials:

-

3-fluoro-2-methylbenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (or other suitable acid catalyst)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for eluent

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-2-methylbenzoic acid in an excess of anhydrous ethanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.[4]

-

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[6]

Purification Protocol: Flash Column Chromatography

The crude product can be purified by flash column chromatography on silica gel.

Procedure:

-

Column Preparation: A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a glass column.

-

Sample Loading: The crude product is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel column.

-

Elution: The compound is eluted from the column using a solvent system of increasing polarity, typically a mixture of hexane and ethyl acetate. The fractions are collected and analyzed by TLC to identify those containing the pure product.[7]

-

Solvent Removal: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product.

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Characterization (Predicted and Comparative)

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the ethyl group and the aromatic protons. For comparison, the ¹H NMR spectrum of the similar compound, Ethyl 2-methylbenzoate, in CDCl₃ shows a triplet for the methyl protons of the ethyl group around 1.38 ppm, a quartet for the methylene protons around 4.36 ppm, a singlet for the aromatic methyl group at 2.58 ppm, and multiplets for the aromatic protons in the range of 7.21-7.91 ppm.[8] The presence of the fluorine atom in this compound will introduce additional splitting (coupling) to the adjacent aromatic protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. For Ethyl benzoate, the reported ¹³C NMR chemical shifts in CDCl₃ are approximately 14.3 ppm (CH₃ of ethyl), 60.9 ppm (CH₂ of ethyl), 128.3, 129.5, 130.6, and 132.8 ppm for the aromatic carbons, and 166.5 ppm for the carbonyl carbon.[9] In this compound, the carbon atoms on the aromatic ring will exhibit splitting due to coupling with the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected absorptions include:

-

C=O stretch (ester): A strong absorption band typically in the region of 1720-1740 cm⁻¹.

-

C-O stretch (ester): Bands in the 1000-1300 cm⁻¹ region.

-

C-F stretch: An absorption in the 1000-1400 cm⁻¹ region.

-

Aromatic C-H stretch: Above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show a molecular ion peak at m/z 182, corresponding to the molecular weight of the compound. Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, m/z 45) and the loss of ethylene (-CH₂=CH₂, m/z 28) from the ethoxy group.

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules for pharmaceutical applications. The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets.[1] It is used as a precursor in the development of anti-inflammatory agents and drugs targeting the central nervous system (CNS).[7] The strategic placement of the fluoro and methyl groups on the benzoate ring provides a scaffold for selective functionalization in the creation of biologically active compounds.[7]

Caption: Role of this compound in drug development.

This guide provides a foundational understanding of this compound for its application in research and development. Further experimental investigation is warranted to fully elucidate its chemical and biological properties.

References

- 1. hmdb.ca [hmdb.ca]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. 114312-57-1|this compound|BLD Pharm [bldpharm.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. athabascau.ca [athabascau.ca]

- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 7. rsc.org [rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]

Spectroscopic Data for Ethyl 3-fluoro-2-methylbenzoate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the request for in-depth spectroscopic data and experimental protocols for Ethyl 3-fluoro-2-methylbenzoate. Despite a comprehensive search of available scientific literature and databases, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) for this specific compound is not publicly available at this time. Commercial suppliers list the compound (CAS 114312-57-1), but do not provide characterization data.[1]

While direct data is unavailable, this guide provides predicted spectroscopic characteristics based on the chemical structure of this compound and by referencing data from analogous compounds. Additionally, a general workflow for the spectroscopic analysis of a novel compound is presented.

Predicted Spectroscopic Data for this compound

The following tables outline the anticipated spectroscopic features of this compound. These predictions are based on standard chemical shift values and the analysis of similar molecules.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | Aromatic H |

| ~7.1-7.3 | m | 2H | Aromatic H |

| 4.38 | q | 2H | -OCH₂CH₃ |

| 2.41 | s | 3H | Ar-CH₃ |

| 1.38 | t | 3H | -OCH₂CH₃ |

Predictions are based on data for compounds like Ethyl 3-methylbenzoate and other substituted benzoates.[2]

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O |

| ~160 (d, J≈245 Hz) | C-F |

| ~135 (d) | Aromatic C |

| ~130 | Aromatic C |

| ~125 (d) | Aromatic C |

| ~120 (d) | Aromatic C |

| ~115 (d) | Aromatic C |

| ~61 | -OCH₂CH₃ |

| ~22 | Ar-CH₃ |

| ~14 | -OCH₂CH₃ |

Note: The carbon attached to fluorine will appear as a doublet with a large coupling constant (J).

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity |

| -110 to -120 | m |

The chemical shift is relative to a standard like CFCl₃. The multiplicity will depend on couplings to nearby aromatic protons.

Table 4: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group |

| ~1720 | C=O (ester) stretch |

| ~1600, ~1480 | C=C (aromatic) stretch |

| ~1250 | C-O (ester) stretch |

| ~1100 | C-F stretch |

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 182 | [M]⁺ (Molecular Ion) |

| 153 | [M-C₂H₅]⁺ |

| 137 | [M-OC₂H₅]⁺ |

| 109 | [M-COOC₂H₅]⁺ |

Experimental Protocols: A General Approach

While specific experimental details for this compound are not available, the following provides a standard methodology for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum, using an appropriate fluorine standard for referencing.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a gas or liquid chromatograph.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: Obtain the mass-to-charge ratio of the molecular ion and any fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

While a comprehensive, experimentally-derived spectroscopic dataset for this compound is not currently available in the public domain, this guide offers a predictive framework for its key spectral features. The provided general experimental protocols and workflow diagram serve as a valuable resource for researchers working with this or similar compounds. Further research and publication are required to establish a definitive spectroscopic profile for this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of Ethyl 3-fluoro-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of Ethyl 3-fluoro-2-methylbenzoate. The document outlines predicted spectral data, a comprehensive experimental protocol for synthesis and spectral acquisition, and a visual representation of the molecular structure and spin-spin coupling interactions. This guide is intended to assist researchers in identifying and characterizing this compound in various experimental settings.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atom and the ester group, as well as the electron-donating effect of the methyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-6 | ~7.85 | ddd | J(H6-H5) ≈ 7.8, J(H6-H4) ≈ 1.5, J(H6-F) ≈ 2.0 | 1H | Ar-H |

| H-4 | ~7.25 | ddd | J(H4-H5) ≈ 8.0, J(H4-F) ≈ 10.0, J(H4-H6) ≈ 1.5 | 1H | Ar-H |

| H-5 | ~7.15 | t | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 7.8 | 1H | Ar-H |

| -OCH₂CH₃ | ~4.35 | q | J ≈ 7.1 | 2H | Methylene (-CH₂) |

| -CH₃ | ~2.50 | s | - | 3H | Methyl (Aromatic) |

| -OCH₂CH₃ | ~1.38 | t | J ≈ 7.1 | 3H | Methyl (Ethyl) |

Note: The predicted chemical shifts and coupling constants are estimates and may vary depending on the solvent and spectrometer frequency.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a standard Fischer esterification method for the synthesis of this compound from 3-fluoro-2-methylbenzoic acid.

Materials:

-

3-fluoro-2-methylbenzoic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 3-fluoro-2-methylbenzoic acid in 10-20 equivalents of absolute ethanol.

-

While stirring, carefully add a catalytic amount (e.g., 3-5 drops) of concentrated sulfuric acid to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain the pure ester.

¹H NMR Spectrum Acquisition

This protocol outlines a general procedure for acquiring a high-resolution ¹H NMR spectrum.

Materials and Equipment:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

-

This compound sample (5-10 mg)

-

Pipettes

Procedure:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals and determine the coupling constants.

Visualization of Molecular Structure and Coupling

The following diagrams illustrate the chemical structure of this compound and the key spin-spin coupling interactions between the aromatic protons.

Caption: Chemical structure of this compound.

Caption: Spin-spin coupling network of aromatic protons and fluorine.

An In-depth Technical Guide to the 13C NMR Analysis of Substituted Ethyl Benzoates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of substituted ethyl benzoates. It details the characteristic chemical shifts observed for various derivatives, offers a standardized experimental protocol for their analysis, and presents this information in a clear, comparative format to aid in structural elucidation and characterization.

Introduction to 13C NMR of Substituted Ethyl Benzoates

13C NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules. In the context of substituted ethyl benzoates, this method provides invaluable information regarding the electronic environment of each carbon atom in the molecule. The chemical shift of a particular carbon is highly sensitive to the nature and position of substituents on the aromatic ring, as well as the ester functionality.

The electron-donating or electron-withdrawing character of a substituent significantly influences the electron density around the aromatic carbons, leading to predictable upfield or downfield shifts in their NMR signals. Similarly, the carbonyl carbon and the carbons of the ethyl group exhibit characteristic chemical shifts that can be diagnostic of the overall molecular structure. This guide will explore these substituent effects through a systematic presentation of 13C NMR data for a range of substituted ethyl benzoates.

Tabulated 13C NMR Data of Substituted Ethyl Benzoates

The following tables summarize the 13C NMR chemical shifts (δ in ppm) for ethyl benzoate and a series of its substituted derivatives. All data is referenced to Tetramethylsilane (TMS) and was typically recorded in deuterated chloroform (CDCl₃).

Table 1: 13C NMR Chemical Shifts of the Ester Group in Substituted Ethyl Benzoates

| Substituent | Position | C=O | O-CH₂ | CH₃ |

| -H | - | 166.4 | 60.8 | 14.1 |

| -NO₂ | para | 164.78 | 61.67 | 14.10 |

| -NO₂ | meta | ~165.0 | ~61.5 | ~14.0 |

| -NH₂ | para | 166.8 | 60.3 | 14.4 |

| -NH₂ | meta | ~167.0 | ~60.5 | ~14.2 |

| -OH | para | 166.0 | 60.3 | 14.4 |

| -OH | ortho | 169.8 | 61.1 | 14.2 |

| -CH₃ | para | 167.2 | 60.2 | 14.1 |

| -Br | para | 165.6 | 61.0 | 14.1 |

Note: Some values are approximated from similar compounds or spectral data where precise peak assignments were not provided in the source material.

Table 2: 13C NMR Chemical Shifts of the Aromatic Carbons in Substituted Ethyl Benzoates

| Substituent | Position | C1 (ipso) | C2/C6 (ortho) | C3/C5 (meta) | C4 (para) |

| -H | - | 130.4 | 129.4 | 128.8 | 132.6 |

| -NO₂ | para | 134.11 | 129.91 | 123.23 | 152.54 |

| -NO₂ | meta | ~132.0 | ~122.0 (C2), ~129.0 (C6) | ~148.0 (C3), ~127.0 (C5) | ~135.0 (C4) |

| -NH₂ | para | 119.7 | 131.5 | 113.7 | 151.0 |

| -NH₂ | meta | ~131.0 | ~115.0 (C2), ~129.0 (C6) | ~118.0 (C3), ~115.0 (C5) | ~147.0 (C4) |

| -OH | para | 121.65 | 131.83 | 113.62 | 163.58 |

| -OH | ortho | 112.5 | 161.7 (C2), 117.6 (C6) | 135.9 (C3), 119.3 (C5) | 130.0 (C4) |

| -CH₃ | para | 127.5 | 129.1 | 129.1 | 143.5 |

| -Br | para | 127.7 | 130.9 | 131.4 | 129.2 |

Note: The numbering of the aromatic carbons follows standard IUPAC nomenclature, with C1 being the carbon attached to the ester group.

Experimental Protocol for 13C NMR Analysis

The following provides a general methodology for the 13C NMR analysis of substituted ethyl benzoates.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-50 mg of the substituted ethyl benzoate sample.

-

Solvent Addition: Dissolve the sample in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for these compounds due to its excellent solubilizing properties and the presence of a single carbon signal at ~77.16 ppm which can be used as an internal reference.

-

Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard such as tetramethylsilane (TMS) can be added. TMS provides a reference signal at 0 ppm.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Shimming: Tune the 13C probe and shim the magnetic field to ensure homogeneity and optimize spectral quality.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Spectral Width: Set a spectral width of approximately 200-250 ppm to encompass the expected range of chemical shifts.

-

Number of Scans: Acquire a sufficient number of scans (typically ranging from 128 to 1024 or more, depending on the sample concentration) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5-7 times the longest T1 relaxation time) is necessary.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

3.3. Data Processing and Analysis

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm) or the TMS signal (0 ppm).

-

Peak Picking and Integration: Identify and list the chemical shifts of all peaks. For quantitative analysis, integrate the peak areas.

-

Spectral Assignment: Assign the observed chemical shifts to the corresponding carbon atoms in the molecule based on established chemical shift ranges, substituent effects, and, if necessary, 2D NMR experiments (e.g., HSQC, HMBC).

Visualization of Key Concepts

The following diagrams illustrate the general structure of substituted ethyl benzoates and a typical workflow for their 13C NMR analysis.

Caption: General structure of a para-substituted ethyl benzoate.

Caption: Workflow for 13C NMR analysis.

GC-MS Characterization of Ethyl 3-fluoro-2-methylbenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Gas Chromatography-Mass Spectrometry (GC-MS) characterization of Ethyl 3-fluoro-2-methylbenzoate (C₁₀H₁₁FO₂), a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in public spectral libraries, this guide combines theoretical predictions based on the known fragmentation patterns of related aromatic esters with established analytical protocols.

Predicted Mass Spectrum and Fragmentation Pathway

The mass spectrum of this compound is predicted to be dominated by fragmentation patterns characteristic of ethyl esters of substituted benzoic acids. The molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) of 182.19, corresponding to its molecular weight.

Table 1: Predicted Mass Spectrometry Data for this compound

| Predicted Fragment Ion | Structure | m/z (Predicted) | Relative Abundance |

| [M]⁺ | C₁₀H₁₁FO₂⁺ | 182 | Moderate |

| [M-C₂H₅O]⁺ | C₈H₆FO⁺ | 137 | High |

| [M-C₂H₄]⁺ | C₈H₇FO₂⁺ | 154 | Moderate |

| [C₇H₄FO]⁺ | C₇H₄FO⁺ | 123 | Moderate to High |

| [C₆H₄F]⁺ | C₆H₄F⁺ | 95 | Moderate |

The fragmentation process is initiated by the ionization of the molecule in the mass spectrometer's ion source. The resulting molecular ion is unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions.

Experimental Protocol for GC-MS Analysis

This section details a generalized experimental protocol for the GC-MS analysis of this compound. The specific parameters may require optimization based on the instrumentation and sample matrix.

Sample Preparation

For a standard analysis, dissolve a known quantity of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Conditions

Table 2: Recommended Gas Chromatography Parameters

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) or Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

Mass Spectrometry (MS) Conditions

Table 3: Recommended Mass Spectrometry Parameters

| Parameter | Value |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-400 |

| Scan Rate | 2 scans/sec |

The workflow for the GC-MS analysis of this compound follows a standard procedure from sample preparation to data analysis.

Retention Time Considerations

The retention time of this compound will be influenced by its volatility and interactions with the stationary phase of the GC column. Compared to its non-fluorinated analog, ethyl 2-methylbenzoate, the presence of the fluorine atom is expected to slightly increase its polarity and potentially alter its retention time. The exact retention time should be determined experimentally using the recommended GC conditions and a pure standard of the compound.

Conclusion

The GC-MS characterization of this compound can be effectively performed using standard analytical protocols. While a publicly available mass spectrum is not currently accessible, a predictive approach based on the fragmentation of similar compounds provides a robust framework for its identification. The detailed experimental parameters and workflows presented in this guide offer a solid starting point for researchers and scientists in the fields of chemical analysis and drug development to confidently characterize this and related molecules. Experimental verification of the predicted mass spectrum and retention time is recommended for definitive identification.

Technical Safety Guide for Ethyl 3-fluoro-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data available for Ethyl 3-fluoro-2-methylbenzoate (CAS Number: 114312-57-1). The information has been compiled from various supplier safety data sheets and chemical databases to ensure a high standard of accuracy and relevance for laboratory and research applications.

Section 1: Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of the data provided by suppliers is based on computational predictions rather than experimental determination.

| Property | Value | Source |

| CAS Number | 114312-57-1 | [1] |

| Molecular Formula | C₁₀H₁₁FO₂ | [1] |

| Molecular Weight | 182.19 g/mol | [1] |

| Physical State | Liquid | [1] |

| Appearance | Colorless to Pale-yellow to Yellow-brown Liquid | [1] |

| Boiling Point | 230.7 ± 28.0 °C @ 760 Torr (Predicted) | [1] |

| Melting Point | Not Available | [1] |

| Density | 1.108 ± 0.06 g/cm³ @ 20 °C (Predicted) | [1] |

| Refractive Index | 1.489 | [1] |

| Solubility | Not Available | [1] |

Section 2: Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table outlines its classification and associated hazard statements.

| GHS Classification | Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation. | ||

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation. | ||

| Specific Target Organ Toxicity (Single Exposure, Respiratory tract irritation) (Category 3) | H335: May cause respiratory irritation. |

Section 3: Safe Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

| Aspect | Recommendations |

| Handling | Avoid breathing vapors or mist. Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment. |

| Storage | Keep container tightly closed. Store in a dry, well-ventilated place. Recommended storage is at room temperature. |

| Incompatible Materials | Strong oxidizing agents. |

Section 4: Emergency and First Aid Procedures

The following are the recommended first aid measures in case of exposure to this compound.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Section 5: Fire-Fighting and Accidental Release Measures

| Aspect | Measures |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards | Not available. |

| Accidental Release | Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust). Ensure adequate ventilation. |

Experimental Protocols

Visualizations

The following diagrams illustrate key safety-related workflows and concepts.

Caption: Hierarchical structure of a standard 16-section Safety Data Sheet.

Caption: General workflow for responding to a chemical spill in a laboratory setting.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 3-fluoro-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of Ethyl 3-fluoro-2-methylbenzoate (CAS Number: 114312-57-1). Due to the limited availability of experimentally determined data for this specific compound, this guide also includes data for structurally similar analogs to provide a comparative context for its physicochemical characteristics. Furthermore, detailed experimental protocols for determining key physical properties are provided to aid researchers in further characterization.

Core Physical Properties

This compound is a substituted aromatic ester. Its physical state at standard conditions is a colorless to pale-yellow or yellow-brown liquid[1]. The introduction of a fluorine atom and a methyl group to the benzene ring of the parent ethyl benzoate structure is expected to influence its physical properties such as boiling point, density, and polarity.

Quantitative Data Summary

The following table summarizes the available quantitative physical property data for this compound, alongside experimentally determined values for its structural analogs for comparative purposes.

| Property | This compound | Ethyl 2-methylbenzoate | Ethyl 3-methylbenzoate | Ethyl 3-fluorobenzoate | Ethyl 4-fluorobenzoate | Ethyl benzoate |

| CAS Number | 114312-57-1 | 87-24-1 | 120-33-2 | 451-02-5 | 451-46-7 | 93-89-0 |

| Molecular Formula | C₁₀H₁₁FO₂ | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ | C₉H₉FO₂ | C₉H₉FO₂ | C₉H₁₀O₂ |

| Molecular Weight ( g/mol ) | 182.19 | 164.20 | 164.20 | 168.16 | 168.16 | 150.17 |

| Boiling Point (°C) | 230.7 ± 28.0 (Predicted) | 220-221 @ 731 mmHg[1][2][3] | 234 @ 760 mmHg | 209[4] | 210 | 212-214 @ 760 mmHg[5] |

| Melting Point (°C) | N/A | -10[2] | N/A | -34[4] | N/A | -34 to -35[5] |

| Density (g/mL) | 1.108 ± 0.06 @ 20°C (Predicted) | 1.032 @ 25°C[1][3] | 1.03 @ 25°C[6][7] | 1.136 @ 25°C[8] | 1.146 @ 25°C | 1.045 @ 25°C[9] |

| Refractive Index (n20/D) | 1.489 (Predicted) | 1.507-1.509[2][10] | 1.506[6] | 1.485[8] | 1.486 | 1.502-1.508[11] |

| Solubility | N/A | Insoluble in water[10] | Insoluble in water; Soluble in alcohol[6] | Moderate volatility and solubility[4] | N/A | Slightly soluble in water; Miscible with most organic solvents[11][12] |

Note: "N/A" indicates that the data is not available in the searched literature.

Experimental Protocols

For researchers seeking to experimentally verify the physical properties of this compound, the following are generalized protocols for the determination of key parameters.

This method is suitable for small sample volumes.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Sample of this compound

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

A small amount of the liquid sample is placed in the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer and immersed in the Thiele tube or oil bath.

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

This method provides an accurate determination of the density of a liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Thermometer

-

Sample of this compound

-

Distilled water (for calibration)

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

-

The filled pycnometer is weighed.

-

The temperature of the liquid is recorded.

-

The pycnometer is emptied, cleaned, and dried. It is then filled with distilled water and weighed at the same temperature.

-

The density of the liquid is calculated using the formula: Density of liquid = (mass of liquid / mass of water) * density of water at the measurement temperature.

The refractive index is a fundamental physical property that is a measure of how light propagates through a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Sample of this compound

-

Ethanol or acetone for cleaning

Procedure:

-

The refractometer is calibrated using a standard liquid of known refractive index.

-

The prism of the refractometer is cleaned with a soft tissue and a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

-

A few drops of the liquid sample are placed on the surface of the prism.

-

The prism is closed and the light source is adjusted to illuminate the field of view.

-

The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read from the scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

This method is used to determine the solubility of a substance in a particular solvent.

Apparatus:

-

Several vials with screw caps

-

A selection of common laboratory solvents (e.g., water, ethanol, acetone, hexane, toluene)

-

Shaker or vortex mixer

-

Analytical balance

-

Sample of this compound

Procedure:

-

An excess amount of this compound is added to a known volume of a specific solvent in a vial.

-

The vial is tightly sealed and agitated at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

After agitation, the mixture is allowed to stand undisturbed to allow any undissolved solute to settle.

-

A known volume of the supernatant (the saturated solution) is carefully removed without disturbing the undissolved solid.

-

The amount of dissolved solute in the aliquot of the supernatant is determined by a suitable analytical method (e.g., evaporation of the solvent and weighing the residue, or by spectroscopic or chromatographic techniques).

-

The solubility is then expressed as mass of solute per volume of solvent (e.g., g/L) or in other appropriate units. This process is repeated for each solvent to be tested.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the key physical properties of a liquid chemical compound such as this compound.

Caption: Workflow for determining physical properties.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Ethyl 2-methylbenzoate | 87-24-1 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. ethyl benzoate, 93-89-0 [thegoodscentscompany.com]

- 6. ethyl 3-methyl benzoate, 120-33-2 [thegoodscentscompany.com]

- 7. Ethyl 3-methylbenzoate | 120-33-2 [chemicalbook.com]

- 8. 3-氟苯甲酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Ethyl benzoate CAS#: 93-89-0 [m.chemicalbook.com]

- 10. ethyl 2-methyl benzoate, 87-24-1 [thegoodscentscompany.com]

- 11. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide on the Solubility of Ethyl 3-fluoro-2-methylbenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility characteristics of Ethyl 3-fluoro-2-methylbenzoate, a compound of interest in synthetic chemistry and drug development. In the absence of specific published quantitative solubility data, this document provides a framework for understanding and determining its solubility. It includes a compilation of known physical properties, a detailed, generalized experimental protocol for solubility determination, and a theoretical analysis of its expected solubility in various organic solvents based on the principle of "like dissolves like." This guide is intended to equip researchers with the foundational knowledge and practical methods to effectively work with this compound.

Introduction

This compound is a fluorinated aromatic ester with potential applications in the synthesis of novel pharmaceutical compounds and other specialty chemicals. Understanding its solubility in organic solvents is crucial for its use in reaction media, purification processes such as crystallization, and formulation development. This guide provides a comprehensive overview of the available information and methodologies for assessing its solubility.

Physicochemical Properties of this compound

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁FO₂ | [1] |

| Molecular Weight | 182.19 g/mol | [1] |

| Appearance | Colorless to Pale-yellow to Yellow-brown Liquid | [1] |

| Boiling Point | 230.7 ± 28.0 °C at 760 Torr (Predicted) | [1] |

| Density | 1.108 ± 0.06 g/cm³ at 20 °C (Predicted) | [1] |

| Refractive Index | 1.489 | [1] |

| Storage Condition | Sealed in dry, Store in room temperature (20 to 22 °C) | [1] |

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces tend to be soluble in one another.[2][3] this compound possesses both polar and non-polar characteristics.

-

Polar Characteristics: The ester functional group (-COO-) and the fluorine atom introduce polarity to the molecule. The ester group can act as a hydrogen bond acceptor.

-

Non-polar Characteristics: The benzene ring and the ethyl and methyl groups are non-polar.

Based on this structure, the following solubility predictions can be made:

-

High Solubility Expected in:

-

Polar Aprotic Solvents: Such as acetone, ethyl acetate, and tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions with the ester and fluoro groups.

-

Slightly Polar Solvents: Such as dichloromethane (DCM) and chloroform.

-

-

Moderate to Good Solubility Expected in:

-

Polar Protic Solvents: Such as ethanol and methanol. While the compound can accept hydrogen bonds, it cannot donate them, which may limit its solubility compared to its solubility in polar aprotic solvents.

-

-

Low to Poor Solubility Expected in:

-

Non-polar Solvents: Such as hexanes and toluene. The polar functional groups will likely hinder solubility in highly non-polar media.

-

Highly Polar Protic Solvents: Such as water. The large non-polar benzene ring and alkyl groups are expected to make it poorly soluble in water.

-

A logical workflow for assessing the solubility of an organic compound is presented in the diagram below.

References

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-fluoro-2-methylbenzoic acid, a key intermediate in the development of various pharmaceuticals and advanced materials. The described methodology focuses on a multi-step synthesis commencing with the readily available starting material, 3-fluoro-2-methylaniline. This guide presents detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid researchers in the successful preparation of this important building block.

Synthetic Strategy: A Three-Step Approach

The synthesis of 3-fluoro-2-methylbenzoic acid can be efficiently achieved through a three-step reaction sequence starting from 3-fluoro-2-methylaniline. This pathway involves:

-

Diazotization of the primary amine group of 3-fluoro-2-methylaniline to form a reactive diazonium salt intermediate.

-

Sandmeyer Cyanation of the diazonium salt to introduce a cyano group, yielding 3-fluoro-2-methylbenzonitrile.

-

Hydrolysis of the nitrile functional group to the corresponding carboxylic acid, affording the final product, 3-fluoro-2-methylbenzoic acid.

This synthetic route is advantageous due to the accessibility of the starting material and the generally reliable nature of the involved chemical transformations.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Diazotization of 3-Fluoro-2-methylaniline

This initial step transforms the amino group of 3-fluoro-2-methylaniline into a diazonium salt, a versatile intermediate for subsequent functional group transformations.

Methodology:

-

In a well-ventilated fume hood, a solution of 3-fluoro-2-methylaniline in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water) is prepared in a reaction vessel equipped with a magnetic stirrer and a cooling bath.

-

The solution is cooled to a temperature between 0 and 5 °C.

-

A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred aniline solution, maintaining the temperature below 5 °C. The slow addition is crucial to control the exothermic reaction and prevent the decomposition of the diazonium salt.

-

The reaction mixture is stirred for an additional 30 minutes at 0-5 °C upon completion of the sodium nitrite addition to ensure complete diazotization. The resulting solution containing the 3-fluoro-2-methylbenzenediazonium chloride intermediate is used directly in the next step without isolation.

Step 2: Sandmeyer Cyanation to 3-Fluoro-2-methylbenzonitrile

The Sandmeyer reaction is a classic and effective method for converting diazonium salts into a variety of functional groups, including nitriles.

Methodology:

-

In a separate reaction vessel, a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water is prepared. This solution is heated to approximately 60-70 °C.

-

The cold diazonium salt solution from Step 1 is slowly and carefully added to the hot copper cyanide solution with vigorous stirring. The addition rate should be controlled to manage the evolution of nitrogen gas.

-

After the addition is complete, the reaction mixture is heated at an elevated temperature (e.g., 80-90 °C) for a specified period (typically 1-2 hours) to ensure the reaction goes to completion.

-

The reaction mixture is then cooled to room temperature, and the crude 3-fluoro-2-methylbenzonitrile is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude nitrile product.

-

Purification of the crude product can be achieved by vacuum distillation or column chromatography.

Step 3: Hydrolysis of 3-Fluoro-2-methylbenzonitrile

The final step involves the hydrolysis of the nitrile group to the desired carboxylic acid. Both acidic and basic conditions can be employed for this transformation.

Methodology (Acidic Hydrolysis):

-

The 3-fluoro-2-methylbenzonitrile is dissolved in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.

-

The reaction mixture is heated to reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the reaction mixture is poured onto ice water, leading to the precipitation of the crude 3-fluoro-2-methylbenzoic acid.

-

The solid product is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent (e.g., ethanol/water mixture or toluene) to afford the pure 3-fluoro-2-methylbenzoic acid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 3-fluoro-2-methylbenzoic acid. Please note that yields can vary depending on the specific reaction conditions and scale.

| Step | Reactant | Product | Typical Yield (%) | Purity (%) |

| 1 & 2 | 3-Fluoro-2-methylaniline | 3-Fluoro-2-methylbenzonitrile | 75-85 | >95 (after purification) |

| 3 | 3-Fluoro-2-methylbenzonitrile | 3-Fluoro-2-methylbenzoic acid | 80-90 | >98 (after recrystallization) |

Visualization of the Synthetic Workflow

The following diagrams illustrate the logical progression of the synthetic pathway.

Caption: Synthetic pathway for 3-fluoro-2-methylbenzoic acid.

Caption: Detailed experimental workflow for the synthesis.

Balz-Schiemann reaction for 3-fluoro-2-methylbenzoic acid synthesis

An In-depth Technical Guide to the Synthesis of 3-Fluoro-2-methylbenzoic Acid via the Balz-Schiemann Reaction

Introduction

The introduction of a fluorine atom into aromatic rings is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The Balz-Schiemann reaction is a cornerstone method for preparing aryl fluorides from primary aromatic amines.[2][3] This reaction is often preferred over direct fluorination, which can be dangerously violent and difficult to control.[4][5] The Balz-Schiemann reaction proceeds through the diazotization of an aromatic amine, followed by the formation of a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the desired aryl fluoride.[2][5]

This guide provides a comprehensive overview of the synthesis of 3-fluoro-2-methylbenzoic acid, a valuable fluorinated building block[6], using the Balz-Schiemann reaction. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthetic protocol and underlying principles.

Overall Reaction Scheme

The synthesis of 3-fluoro-2-methylbenzoic acid commences with the precursor, 2-amino-3-methylbenzoic acid. The overall transformation can be summarized as follows:

-

Diazotization: The primary aromatic amine, 2-amino-3-methylbenzoic acid, is converted to its corresponding diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[5][7]

-

Formation of Diazonium Tetrafluoroborate: The diazonium salt is then treated with fluoroboric acid (HBF₄) to precipitate the more stable aryl diazonium tetrafluoroborate intermediate.[5]

-

Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is gently heated, leading to the formation of 3-fluoro-2-methylbenzoic acid, with the evolution of nitrogen gas and boron trifluoride.[2][5]

Experimental Protocols

Preparation of the Starting Material: 2-Amino-3-methylbenzoic Acid

The immediate precursor for the Balz-Schiemann reaction is 2-amino-3-methylbenzoic acid. A common laboratory-scale synthesis involves the reduction of 2-nitro-3-methylbenzoic acid.[8][9]

Protocol for the Synthesis of 2-Amino-3-methylbenzoic Acid:

-

In a two-necked round-bottom flask, dissolve 2-methyl-3-nitrobenzoic acid (e.g., 2 g, 12.12 mmol) in ethyl acetate.[9]

-

Add 5% palladium on activated charcoal (Pd/C) catalyst (e.g., 0.10 g) to the solution.[9]

-

Stir the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for approximately 15 hours.[9]

-

Upon completion of the reaction, remove the solvent under reduced pressure to obtain the crude product.[9]

-

The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and ethanol as the eluent to yield pure 2-amino-3-methylbenzoic acid as a white solid.[9]

Synthesis of 3-Fluoro-2-methylbenzoic Acid via the Balz-Schiemann Reaction

The following is a generalized protocol based on typical Balz-Schiemann reaction conditions.[10][11] Researchers should optimize the specific quantities and conditions for their particular setup.

Step 1 & 2: Diazotization and Formation of 2-Carboxy-6-methylbenzenediazonium Tetrafluoroborate

-

In a suitable reaction vessel, dissolve 2-amino-3-methylbenzoic acid in dilute hydrochloric acid.[10][11]

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature between 0-5 °C.[10][11]

-

Stir the reaction mixture for approximately 30 minutes at this temperature to ensure complete formation of the diazonium salt.[10][11]

-

To the cold diazonium salt solution, add a chilled aqueous solution of fluoroboric acid (HBF₄) or sodium tetrafluoroborate (NaBF₄).[10][11] This will cause the 2-carboxy-6-methylbenzenediazonium tetrafluoroborate salt to precipitate.

-

Filter the precipitated salt, wash it with cold water, and dry it under vacuum.[10][11]

Step 3: Thermal Decomposition to 3-Fluoro-2-methylbenzoic Acid

-

Caution: The thermal decomposition of diazonium salts can be exothermic and potentially explosive, especially on a large scale.[1][4] It is crucial to proceed with caution and appropriate safety measures. The decomposition of ortho-substituted derivatives can sometimes be unexpectedly unstable.[1]

-

Gently heat the dried 2-carboxy-6-methylbenzenediazonium tetrafluoroborate salt. The decomposition temperature will vary depending on the specific substrate but is typically in the range of 40-70°C or higher.[2]

-

The decomposition will result in the evolution of nitrogen (N₂) and boron trifluoride (BF₃) gases, yielding the crude 3-fluoro-2-methylbenzoic acid.[2]

-

The crude product can then be purified by recrystallization or other suitable chromatographic techniques.

Data Presentation

Table 1: Reactants and Their Properties

| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Amino-3-methylbenzoic acid | Starting Material | C₈H₉NO₂ | 151.16 |

| Sodium Nitrite | Diazotizing Agent | NaNO₂ | 69.00 |

| Hydrochloric Acid | Acid Catalyst | HCl | 36.46 |

| Fluoroboric Acid | Fluorinating Agent | HBF₄ | 87.81 |

| 3-Fluoro-2-methylbenzoic acid | Final Product | C₈H₇FO₂ | 154.14[12] |

Table 2: Typical Reaction Conditions

| Step | Temperature (°C) | Solvent | Duration |

| Diazotization | 0 - 5 | Aqueous HCl | ~30 minutes |

| Salt Formation | 0 - 5 | Water | ~30 minutes |

| Decomposition | 40 - 100+ | Neat (or in an inert solvent) | Until gas evolution ceases |

Table 3: Product Specifications

| Property | Value |

| Product Name | 3-Fluoro-2-methylbenzoic acid |

| CAS Number | 699-90-1[13] |

| Appearance | Solid[13] |

| Melting Point | 158-160 °C[13] |

| Purity | Typically >99% after purification[13] |

Visualizations

Reaction Pathway

Caption: Overall synthesis pathway for 3-fluoro-2-methylbenzoic acid.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Reaction Mechanism

Caption: The mechanism of the Balz-Schiemann reaction.

Mechanism and Considerations

The Balz-Schiemann reaction is generally believed to proceed through an Sₙ1-type mechanism.[3] The thermal decomposition of the diazonium tetrafluoroborate salt is the rate-determining step, involving the loss of nitrogen gas to form a highly reactive aryl cation.[2][3] This cation is then rapidly attacked by the fluoride ion from the tetrafluoroborate counterion to form the final aryl fluoride product.[2]

Several modifications to the classical Balz-Schiemann reaction have been developed to improve yields, lower reaction temperatures, and enhance safety. These include the use of ionic liquids as solvents, photochemical initiation, and continuous-flow setups.[3][14] For certain substrates, counterions other than tetrafluoroborate, such as hexafluorophosphates, may improve the yield.[4]

Conclusion

The Balz-Schiemann reaction remains a practical and reliable method for the synthesis of aryl fluorides, including 3-fluoro-2-methylbenzoic acid.[2] While the reaction requires careful handling of potentially hazardous intermediates, it offers high regioselectivity and is applicable to a wide range of aromatic amines.[2] The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals to successfully implement this important fluorination reaction in their work.

References

- 1. scientificupdate.com [scientificupdate.com]

- 2. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 3. grokipedia.com [grokipedia.com]

- 4. byjus.com [byjus.com]

- 5. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]

- 6. ossila.com [ossila.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. Study on the synthesis of 2-amino-3-methylbenzoic acid [techemi.com]

- 9. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 3-Fluoro-2-methylbenzoic acid [oakwoodchemical.com]

- 13. 3-Fluoro-2-methylbenzoic acid 99 699-90-1 [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Ethyl 3-fluoro-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Ethyl 3-fluoro-2-methylbenzoate, a valuable intermediate in pharmaceutical and materials science research. The synthesis is presented in two key stages: the preparation of the precursor, 3-fluoro-2-methylbenzoic acid, and its subsequent esterification to the target molecule. This document includes detailed experimental protocols, tabulated quantitative data, and process diagrams to facilitate understanding and replication.

Synthesis of the Starting Material: 3-fluoro-2-methylbenzoic acid

The most direct and widely applicable method for the synthesis of 3-fluoro-2-methylbenzoic acid involves the Grignard reaction of a corresponding brominated precursor, 2-bromo-6-fluorotoluene, followed by carboxylation with carbon dioxide.

Synthetic Pathway

The reaction proceeds via the formation of a Grignard reagent from 2-bromo-6-fluorotoluene and magnesium, which then acts as a nucleophile to attack carbon dioxide, yielding the desired carboxylic acid upon acidic workup.

Caption: Synthesis of 3-fluoro-2-methylbenzoic acid.

Experimental Protocol: Grignard Reaction and Carboxylation

Materials:

-

2-bromo-6-fluorotoluene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Iodine crystal (as initiator)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

In the dropping funnel, place a solution of 2-bromo-6-fluorotoluene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the 2-bromo-6-fluorotoluene solution to the magnesium. The reaction is initiated by gentle heating or the addition of the iodine crystal, as indicated by a color change and gentle refluxing.

-

Once the reaction has started, add the remaining 2-bromo-6-fluorotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate beaker, crush a sufficient quantity of dry ice.

-

Slowly and carefully, pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature, which will cause the excess carbon dioxide to sublime.

-

-

Work-up and Purification:

-

Once the mixture has reached room temperature, cautiously add a sufficient amount of concentrated hydrochloric acid to dissolve the magnesium salts and achieve a clear aqueous layer.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-fluoro-2-methylbenzoic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water.

-

Quantitative Data for the Synthesis of 3-fluoro-2-methylbenzoic acid

| Parameter | Value | Reference |

| Starting Material | 2-bromo-6-fluorotoluene | N/A |

| Reagents | Mg, CO2, HCl | N/A |

| Solvent | Anhydrous THF | N/A |

| Reaction Time | 2-4 hours | N/A |

| Reaction Temperature | Reflux, then 0 °C to RT | N/A |

| Yield | Typically 60-80% | N/A |

| Purity | >98% after recrystallization | [1] |

| Melting Point | 158-160 °C |

Synthesis of this compound

The final step in the synthesis is the esterification of 3-fluoro-2-methylbenzoic acid with ethanol. The Fischer esterification, using a strong acid catalyst, is a common and effective method for this transformation.

Synthetic Pathway

The carboxylic acid is protonated by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by ethanol. Subsequent dehydration yields the ethyl ester.

Caption: Fischer esterification of 3-fluoro-2-methylbenzoic acid.

Experimental Protocol: Fischer Esterification

Materials:

-

3-fluoro-2-methylbenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 3-fluoro-2-methylbenzoic acid (1.0 equivalent) in an excess of absolute ethanol (e.g., 10-20 equivalents, which also serves as the solvent).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

-

Equip the flask with a reflux condenser and heat the mixture to reflux.

-

-

Reaction Monitoring:

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-24 hours).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to obtain the crude ethyl ester.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Quantitative Data for the Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 3-fluoro-2-methylbenzoic acid | [1] |

| Reagents | Ethanol, H₂SO₄ | N/A |

| Solvent | Ethanol | N/A |

| Reaction Time | 4-24 hours | N/A |

| Reaction Temperature | Reflux | N/A |

| Yield | Typically >85% | [2] |

| Purity | >97% after distillation | [2] |

Overall Synthetic Workflow